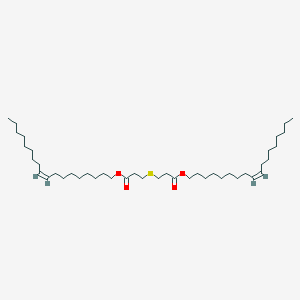
Dioleyl thiodipropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioleyl thiodipropionate (DTP) is a chemical compound that belongs to the class of thioesters. It is commonly used as a stabilizer in the production of polyolefins, such as polyethylene and polypropylene. DTP is also used as an antioxidant in various industries, including food, cosmetics, and pharmaceuticals.
Mécanisme D'action
Dioleyl thiodipropionate acts as an antioxidant by donating hydrogen atoms to free radicals, which are highly reactive species that can cause oxidative damage to cells and tissues. Dioleyl thiodipropionate can also chelate metal ions, which can catalyze the formation of free radicals. In addition, Dioleyl thiodipropionate can scavenge singlet oxygen, which is a highly reactive form of oxygen that can cause oxidative damage.
Effets Biochimiques Et Physiologiques
Dioleyl thiodipropionate has been shown to have anti-inflammatory and anti-tumor effects in various cell and animal models. It has been suggested that these effects may be due to its ability to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. Dioleyl thiodipropionate has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Dioleyl thiodipropionate is a relatively inexpensive and easy to synthesize compound, which makes it attractive for use in lab experiments. However, its solubility in water is limited, which can make it difficult to use in aqueous systems. In addition, the use of Dioleyl thiodipropionate in biological systems may be limited by its potential toxicity and lack of specificity.
Orientations Futures
There are several potential future directions for research on Dioleyl thiodipropionate. One area of interest is the development of more specific and potent antioxidants and stabilizers based on the structure of Dioleyl thiodipropionate. Another area of interest is the investigation of the potential therapeutic applications of Dioleyl thiodipropionate in various diseases, including cancer, neurodegenerative disorders, and inflammation. Finally, the use of Dioleyl thiodipropionate in combination with other compounds, such as other antioxidants or chemotherapeutic agents, may lead to enhanced therapeutic effects.
Méthodes De Synthèse
Dioleyl thiodipropionate can be synthesized by reacting oleyl alcohol with thiodipropionic acid in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction occurs under mild conditions and yields a high purity product. The purity of Dioleyl thiodipropionate is important because impurities can affect its performance as a stabilizer or antioxidant.
Applications De Recherche Scientifique
Dioleyl thiodipropionate has been extensively studied for its antioxidant and stabilizing properties. It has been shown to be effective in preventing oxidation and degradation of polyolefins, which can lead to the deterioration of their mechanical properties. Dioleyl thiodipropionate has also been investigated for its potential use in the food industry as a natural antioxidant. In addition, Dioleyl thiodipropionate has been studied as a potential therapeutic agent for its anti-inflammatory and anti-tumor properties.
Propriétés
Numéro CAS |
17043-10-6 |
|---|---|
Nom du produit |
Dioleyl thiodipropionate |
Formule moléculaire |
C42H78O4S |
Poids moléculaire |
679.1 g/mol |
Nom IUPAC |
[(Z)-octadec-9-enyl] 3-[3-[(Z)-octadec-9-enoxy]-3-oxopropyl]sulfanylpropanoate |
InChI |
InChI=1S/C42H78O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-41(43)35-39-47-40-36-42(44)46-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-40H2,1-2H3/b19-17-,20-18- |
Clé InChI |
NTPFJSYVROWMFR-CLFAGFIQSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Autres numéros CAS |
17043-10-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



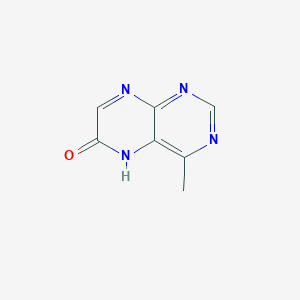
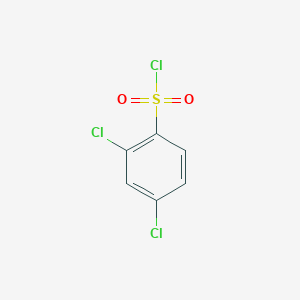
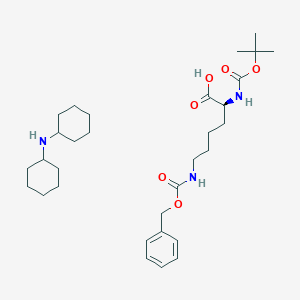
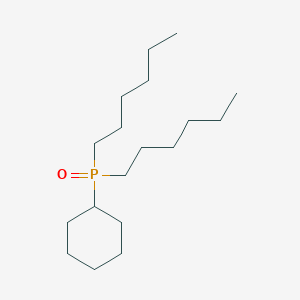
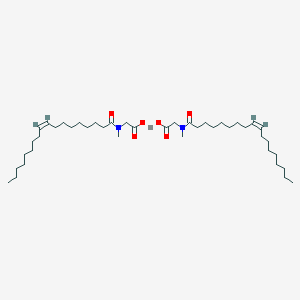
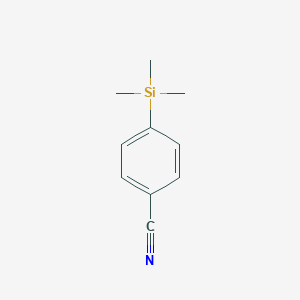
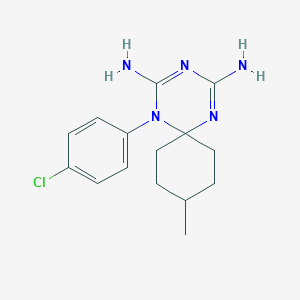
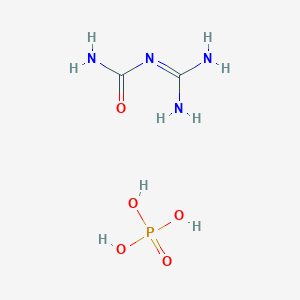
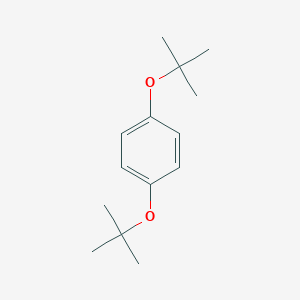
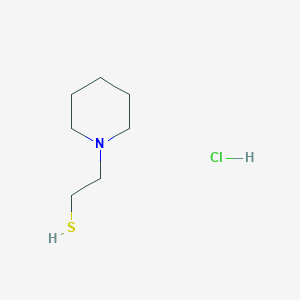
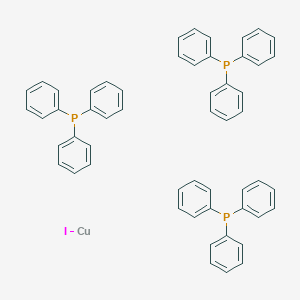
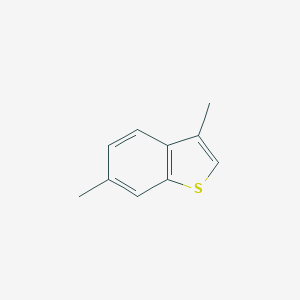
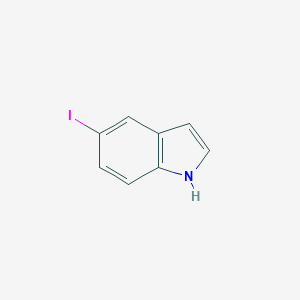
![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B102023.png)